molecular formula C15H30BrN3O2 B588780 ENMD 547-d8 CAS No. 1795025-33-0

ENMD 547-d8

Cat. No.: B588780
CAS No.: 1795025-33-0
M. Wt: 372.377
InChI Key: CXPUAJQIKBLGIR-KTSBLNPMSA-N
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Description

ENMD 547-d8 is a deuterium-labeled form of ENMD 547, which is a selective antagonist for Protease-Activated Receptor 2 (PAR-2). This compound is primarily used in scientific research for its ability to inhibit specific signaling pathways, making it valuable in the study of various biological processes and diseases .

Scientific Research Applications

ENMD 547-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in the study of metabolic pathways and biological processes involving PAR-2.

    Medicine: Investigated for its potential therapeutic effects in diseases where PAR-2 is implicated, such as inflammation and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR-2

Mechanism of Action

ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .

Safety and Hazards

ENMD 547 is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash hands thoroughly after handling . In case of exposure or concern, it is advised to get medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ENMD 547-d8 involves the incorporation of deuterium atoms into the molecular structure of ENMD 547. The process typically includes the following steps:

    Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Coupling Reactions: The deuterated intermediates are then coupled with other chemical entities to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ENMD 547-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Comparison with Similar Compounds

    ENMD 547: The non-deuterated form of ENMD 547-d8, also a selective PAR-2 antagonist.

    Other PAR-2 Antagonists: Compounds such as GB88 and I-343, which also inhibit PAR-2.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] }

CAS No.

1795025-33-0

Molecular Formula

C15H30BrN3O2

Molecular Weight

372.377

IUPAC Name

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2;

InChI Key

CXPUAJQIKBLGIR-KTSBLNPMSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br

Synonyms

6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide;  1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; 

Origin of Product

United States

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